Methyl 6-(azetidin-1-ylsulfonyl)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl 6-(azetidin-1-ylsulfonyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)8-3-4-9(11-7-8)17(14,15)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
VWQBLLQDPIRIBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)S(=O)(=O)N2CCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 6 Azetidin 1 Ylsulfonyl Nicotinate
Strategic Approaches to Azetidine (B1206935) Ring Construction within the Sulfonyl-Nicotinate Framework
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in many biologically active compounds. bohrium.com Its synthesis is often challenging due to the inherent ring strain. rsc.org Modern synthetic chemistry has developed several elegant strategies to overcome these challenges, which are applicable to the construction of the azetidinylsulfonyl moiety of the target molecule.
Modern [2+2] Cycloaddition Techniques for Azetidine Formation
[2+2] Cycloaddition reactions represent one of the most efficient methods for the construction of four-membered rings. researchgate.net The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a powerful tool for synthesizing functionalized azetidines. researchgate.net Recent advancements have utilized visible light and photocatalysts to promote these reactions under mild conditions. For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an Iridium(III) photocatalyst to generate azetidines. rsc.org This method is notable for its use of visible light and its tolerance for a variety of functional groups on the alkene component. rsc.org
Another significant advancement in [2+2] cycloaddition is the use of ketenes, which can be generated in situ from acyl chlorides and trapped by imines to form β-lactams (2-azetidinones). mdpi.com While not directly forming azetidines, β-lactams are versatile intermediates that can be further modified to yield the desired saturated four-membered ring. organic-chemistry.org The Staudinger synthesis, the reaction of a ketene with an imine, is a classic example of this approach. mdpi.com
| Reaction Type | Reactants | Conditions | Key Features |
| Aza-Paternò-Büchi | Imine, Alkene | Visible light, Photocatalyst (e.g., Ir(III) complex) | Mild reaction conditions, good functional group tolerance. rsc.orgresearchgate.net |
| Staudinger Synthesis | Ketene (from acyl chloride), Imine | Tertiary amine base | Forms β-lactam intermediate, highly stereoselective. mdpi.com |
| Thermal/Silver-catalyzed | Imine, Methylenecyclopropane | Heat or Ag catalyst | Yields 2-alkoxyazetidines, versatile building blocks. organic-chemistry.org |
Strain-Release Homologation Strategies in Azetidine Synthesis
Exploiting the high ring strain of certain molecules provides a powerful driving force for the synthesis of azetidines. rsc.org Strain-release homologation, particularly from highly strained azabicyclo[1.1.0]butanes, has emerged as a modular and efficient method for constructing a diverse range of azetidine derivatives. acs.orgthieme-connect.com In this approach, the generation of a nucleophilic azabicyclo[1.1.0]butyl lithium species, followed by its reaction with boronic esters, leads to an intermediate boronate complex. acs.org This complex then undergoes a 1,2-migration, driven by the release of ring strain, to form the homologated azetidinyl boronic ester. acs.org This methodology is notable for its broad scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. acs.org
This strategy allows for the modular construction of highly functionalized azetidines, as the resulting azetidinyl boronic esters can be further functionalized. acs.orgthieme-connect.com The development of methods to generate the key azabicyclo[1.1.0]butyl lithium intermediate, either directly from an ammonium salt or via a sulfoxide precursor, has been crucial to the success of this approach. acs.org
| Starting Material | Key Reagent | Intermediate | Product | Key Advantage |
| Azabicyclo[1.1.0]butane precursor | Boronic Ester, tert-Butyl Lithium | Boronate complex | Azetidinyl boronic ester | Modular construction, high stereospecificity, broad scope. acs.org |
| N-Tosyl-3-halo-3-butenylamines | Ullmann-type coupling | 2-Alkylideneazetidines | 2-Alkylideneazetidines | Can be converted to β-lactams. organic-chemistry.org |
Aza-Michael Addition Pathways for Azetidine Derivatives and Related Scaffolds
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be employed in the synthesis of azetidine-containing structures. mdpi.com This method is particularly useful for the preparation of various NH-heterocyclic derivatives. mdpi.com While direct intramolecular aza-Michael addition to form the azetidine ring is less common due to unfavorable ring closure kinetics (4-endo-trig), cascade reactions involving an initial intermolecular aza-Michael addition can lead to the desired scaffolds. ntu.edu.sg
For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines via an aza-Michael addition has been shown to produce functionalized 3-substituted azetidine derivatives. bohrium.commdpi.com This demonstrates the utility of the aza-Michael reaction in modifying pre-existing azetidine rings to introduce further complexity. In some cases, cascade reactions initiated by an aza-Michael addition can lead to the formation of five-membered rings fused to or containing an azetidine moiety. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Significance |
| Methyl (N-Boc-azetidin-3-ylidene)acetate, Heterocyclic amines | DBU, Acetonitrile (B52724), 65 °C | Functionalized 3-substituted azetidines | Diversification of azetidine scaffolds. mdpi.com |
| Unsaturated monomer with γ-ester, Primary amine | Autocatalyzed | N-substituted pyrrolidone ring | Cascade reaction following aza-Michael addition. nih.gov |
Esterification and Functional Group Introduction at the Nicotinate (B505614) Moiety
The synthesis of the nicotinate portion of the target molecule involves two key transformations: the esterification of the carboxylic acid and the regioselective introduction of the sulfonyl group onto the pyridine (B92270) ring.
Catalytic Esterification for Methyl Nicotinate Derivatives
The formation of the methyl ester of nicotinic acid (methyl nicotinate) is a crucial step in the synthesis of the target compound. wikipedia.org This transformation is typically achieved through esterification of nicotinic acid with methanol. While various methods exist for ester synthesis, catalytic approaches are often preferred for their efficiency. google.com
A common and effective method involves refluxing nicotinic acid in methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. orientjchem.orgchemicalbook.com This acid-catalyzed esterification drives the reaction towards the formation of the methyl ester. Solid acid catalysts, such as molybdenum on silica (B1680970) (MoO3/SiO2), have also been shown to be effective bifunctional catalysts for this transformation, offering potential advantages in terms of catalyst recovery and reuse. orientjchem.org The use of thionyl chloride in the presence of DMF can also be used to form the acyl chloride, which then readily reacts with methanol to form the ester. nih.gov
| Nicotinic Acid Derivative | Catalyst/Reagent | Solvent | Conditions | Yield |
| Nicotinic acid | Sulfuric acid | Methanol | Reflux | ~79% orientjchem.org |
| 6-Methylnicotinic acid | Sulfuric acid | Methanol | Reflux, 17h | 75% chemicalbook.com |
| Nicotinic acid | MoO3/SiO2 | Methanol | Reflux | Not specified orientjchem.org |
| Isonicotinic acid | SOCl2, DMF | Thionyl chloride | Room temperature | 98% (for acyl chloride) nih.gov |
Regioselective Introduction of Sulfonyl Functionalities on the Pyridine Ring
The direct and regioselective C-H functionalization of pyridine rings is a significant challenge in heterocyclic chemistry. chemrxiv.org For the synthesis of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate, the introduction of the sulfonyl group at the C6 position of the pyridine ring is a key step. Recent advances have focused on methods that allow for the controlled sulfonylation of pyridines.
One such method involves the activation of the pyridine ring with triflic anhydride (Tf2O), followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.orgchemistryviews.org The choice of base can influence the regioselectivity of the addition. For example, using N-methylpiperidine as a base in chloroform has been shown to favor C4-sulfonylation. chemrxiv.org While this highlights a method for direct C-H sulfonylation, achieving C6 selectivity on a nicotinate ester would likely require a different strategy, possibly involving a pre-functionalized pyridine ring or a multi-step sequence. Classical sulfonation methods using concentrated sulfuric acid or oleum at high temperatures are also known but may lack regioselectivity. mdpi.com
| Pyridine Derivative | Reagents | Base | Solvent | Selectivity |
| Pyridine | Triflic anhydride, Sodium p-toluenesulfinate | N-methylpiperidine | Chloroform | C4-selective chemrxiv.orgchemistryviews.org |
| Pyridine | Triflic anhydride, Sulfinate salt | DABCO | Not specified | Poor regioselectivity chemrxiv.org |
| Acridines/Acridones | Concentrated H2SO4 or Oleum | N/A | N/A | Thermodynamic control mdpi.com |
Coupling Reactions for Integrating Azetidine and Nicotinate Subunits
The construction of the target molecule hinges on the effective formation of the sulfonamide bond connecting the azetidine ring and the nicotinate system. This can be approached by forming the sulfonyl-azetidine linkage as a key step.
The most direct method for forming the sulfonyl-azetidine linkage is the reaction of azetidine with a suitable sulfonyl halide derivative of methyl nicotinate, such as methyl 6-(chlorosulfonyl)nicotinate. This reaction is a classic nucleophilic substitution where the nitrogen atom of the azetidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.
Alternatively, a convergent synthesis approach can be employed where a pre-formed azetidine sulfonyl halide is coupled with a nicotinate precursor. This strategy is particularly useful when utilizing advanced reagents like azetidine sulfonyl fluorides (ASFs). Sulfonyl fluorides are often more stable and exhibit different reactivity compared to sulfonyl chlorides, allowing for milder reaction conditions. acs.orgresearchgate.net The reaction of an azetidine sulfonyl fluoride with a suitable nicotinate derivative would proceed under thermal conditions, often with a base, to yield the final product. nih.govnih.gov
Four-membered heterocycles like azetidines are valuable in medicinal chemistry due to their ability to impact the physicochemical properties of drug molecules. acs.orgnih.govacs.org The development of mild and effective synthetic strategies to access azetidine derivatives is therefore of significant interest. nih.gov
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of aryl and heteroaryl sulfonamides. nih.govacs.org While not a direct formation of the azetidine-sulfonyl bond, these methods are crucial for constructing the necessary methyl 6-(halosulfonyl)nicotinate precursor.
One prominent method is a variation of the Suzuki-Miyaura cross-coupling. nih.gov In this approach, an aryl or heteroaryl boronic acid (e.g., a pyridineboronic acid derivative) is coupled with a sulfuryl chloride equivalent in the presence of a palladium catalyst. This reaction efficiently generates an arylsulfonyl chloride in a regioselective manner. nih.gov This intermediate can then be reacted with azetidine to form the final product.
| Reaction Type | Coupling Partners | Catalyst/Reagents | Product |
| Suzuki-Miyaura Type | Arylboronic Acid + Phenyl Chlorosulfate | Pd(0) catalyst | Arylsulfonyl Chloride |
| Buchwald-Hartwig Type | Aryl Chloride + Sulfonamide | Pd catalyst, ligand, base | N-Aryl Sulfonamide |
Furthermore, palladium catalysis can be used to directly couple aryl halides with sulfonamides, although this is more common for forming N-aryl sulfonamides where the nitrogen is part of the sulfonamide itself rather than a separate heterocyclic amine. nih.gov Recent advances have shown that heterocyclic allylsulfones can act as latent sulfinate reagents in palladium(0)-catalyzed coupling reactions with heteroaryl halides, offering a versatile route to complex biaryl sulfonamides. acs.org These methods highlight the broad utility of palladium catalysis in constructing the core structures of complex sulfonamides. acs.orgacs.org
Synthetic Routes to Key Intermediates and Precursors for this compound
Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for synthesizing azetidine-containing compounds. nih.govnih.gov Their synthesis has been reported and involves a multi-step sequence starting from readily available tertiary alcohols. acs.org
The general synthetic pathway to N-protected ASFs involves three key steps:
Thiol Alkylation: A protected 3-hydroxyazetidine is reacted with a thiol under catalysis by lithium triflimide or iron chloride. acs.org
Oxidation: The resulting sulfide is oxidized to the corresponding sulfone. This step typically does not require chromatographic purification. acs.org
Elimination/Fluorination: The sulfone is treated with reagents that induce elimination and subsequent fluorination to yield the azetidine sulfonyl fluoride. acs.org
This sequence has proven to be scalable, with preparations of related sulfonyl fluorides achieved on gram scales. acs.org The stability of sulfonyl fluorides, in contrast to the more reactive sulfonyl chlorides, allows them to be carried through various reaction steps, making them valuable synthetic intermediates. acs.orgresearchgate.net
| Step | Description | Typical Reagents |
| 1 | Thiol Alkylation | Protected 3-hydroxyazetidine, Thiol, Lithium triflimide or FeCl₃ |
| 2 | Oxidation | Peroxy acids (e.g., m-CPBA) |
| 3 | Elimination/Fluorination | Fluorinating agent |
The nicotinate portion of the molecule, specifically a methyl nicotinate derivative functionalized at the 6-position, is another crucial precursor. Methyl nicotinate itself is commonly synthesized via a simple acid-catalyzed esterification of nicotinic acid with methanol. chemicalbook.com The reaction is typically carried out under reflux using a strong acid catalyst like sulfuric acid. chemicalbook.com
For substituted nicotinates, such as methyl 6-substituted nicotinates, general synthetic methods often start from appropriately substituted pyridines. researchgate.net For instance, methyl 6-methylnicotinate can be prepared by the esterification of 6-methylnicotinic acid. chemicalbook.comprepchem.com The synthesis of 6-methylnicotinic acid can be achieved from starting materials like 5-ethyl-2-methyl pyridine through oxidation and subsequent reaction steps. environmentclearance.nic.in The synthesis of various methyl 6-substituted nicotinates (where the substituent can be NO₂, Br, MeO, etc.) often originates from 2-amino-5-methylpyridine. researchgate.net
A typical esterification procedure is summarized below:
| Starting Material | Reagents | Conditions | Yield |
| 6-Methylnicotinic Acid | Methanol, Sulfuric Acid | Reflux, 17 hours | 75% |
| Nicotinic Acid | Methanol, Sulfuric Acid | Reflux, 13 hours | 23% |
These methods provide access to the necessary nicotinate building blocks that can be further elaborated, for example, by converting a substituent at the 6-position into a sulfonyl halide group, ready for coupling with azetidine.
Considerations for Scalability and Efficiency in this compound Synthesis
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.
Reagent Choice: The use of stable and readily available starting materials and reagents is paramount. For instance, the use of sulfonyl fluorides over the more moisture-sensitive sulfonyl chlorides can be advantageous, as they are more stable and can simplify handling and purification procedures. acs.org The synthesis of azetidine sulfonyl fluorides has been demonstrated on a multi-gram scale, indicating potential for scalability. acs.org
Catalyst Efficiency: For steps involving palladium-catalyzed coupling, minimizing the catalyst loading is crucial for reducing costs. Research into highly active catalyst systems has enabled multi-decagram scale synthesis of related compounds with catalyst loadings as low as 0.02 mol %. researchgate.net Microwave irradiation has also been shown to accelerate these coupling reactions, potentially reducing reaction times from hours to minutes. nih.gov
Purification: Minimizing the need for chromatographic purification is a key goal for scalable synthesis. Developing reaction conditions that lead to high purity crude products that can be purified by crystallization or extraction is highly desirable. The reported synthesis of some sulfonyl fluoride precursors, for example, does not require flash chromatography after the oxidation step. acs.org
Process Safety and Environmental Impact: Evaluating the toxicity and environmental impact of all reagents, solvents, and byproducts is essential. Choosing greener solvents and developing reaction workups that minimize waste are important considerations for sustainable manufacturing.
By carefully addressing these factors, a robust and efficient process for the large-scale synthesis of this compound can be developed.
Chemical Reactivity and Derivatization Strategies of Methyl 6 Azetidin 1 Ylsulfonyl Nicotinate
Transformations Involving the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which governs its reactivity. rsc.org While more stable than the corresponding three-membered aziridines, the inherent strain in azetidines makes them susceptible to ring-opening reactions. rsc.org
Ring-Opening Reactions and Subsequent Functionalization of Azetidines
The N-sulfonyl activation of the azetidine ring in methyl 6-(azetidin-1-ylsulfonyl)nicotinate is expected to facilitate nucleophilic attack and subsequent ring cleavage. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the ring carbons.
Nucleophilic ring-opening of N-sulfonylazetidines can be achieved with a variety of nucleophiles, leading to the formation of functionalized sulfonamides. For instance, in the presence of a Lewis acid catalyst, N-sulfonylazetidines can react with nucleophiles to yield γ-substituted amines. This strategy allows for the introduction of diverse functionalities.
A general representation of this process is shown below:
| Nucleophile (Nu-) | Resulting Functional Group |
| Halides (e.g., Br-, I-) | γ-Haloalkylsulfonamide |
| Cyanide (CN-) | γ-Cyanoalkylsulfonamide |
| Azide (N3-) | γ-Azidoalkylsulfonamide |
| Alcohols (R-OH) | γ-Alkoxyalkylsulfonamide |
| Thiols (R-SH) | γ-Thioalkylsulfonamide |
N-Substitution Reactions on the Azetidine Nitrogen
While the azetidine nitrogen in the parent compound is part of a sulfonamide linkage, derivatization strategies involving this nitrogen are less common due to the stability of the S-N bond. However, in principle, cleavage of the sulfonyl group could be achieved under harsh reductive conditions, liberating the azetidine nitrogen for subsequent reactions. This would, however, fundamentally alter the core structure of the molecule.
A more plausible, albeit challenging, approach could involve the modification of the sulfonyl group itself, which is discussed in a later section.
Modifications of the Nicotinate (B505614) Ester Group
The methyl nicotinate portion of the molecule offers several avenues for chemical modification, primarily centered around the ester functionality and the aromatic pyridine (B92270) ring.
Hydrolysis and Transesterification Reactions of the Methyl Ester
The methyl ester group can be readily transformed into other functional groups.
Hydrolysis: Alkaline or acidic hydrolysis of the methyl ester will yield the corresponding carboxylic acid, 6-(azetidin-1-ylsulfonyl)nicotinic acid. bldpharm.com This carboxylic acid serves as a versatile intermediate for further derivatization.
The resulting carboxylic acid can then be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents (e.g., HATU, HOBt).
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol, often in large excess to drive the equilibrium towards the desired product. chemicalbook.com
| Reactant Alcohol | Resulting Ester |
| Ethanol | Ethyl 6-(azetidin-1-ylsulfonyl)nicotinate |
| Isopropanol | Isopropyl 6-(azetidin-1-ylsulfonyl)nicotinate |
| Benzyl (B1604629) alcohol | Benzyl 6-(azetidin-1-ylsulfonyl)nicotinate |
Electrophilic and Nucleophilic Reactions at the Pyridine Ring Periphery
The pyridine ring in this compound is electron-deficient, a characteristic that is further amplified by the electron-withdrawing sulfonyl and ester groups. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: Due to the deactivating effect of the substituents, electrophilic aromatic substitution on the pyridine ring is generally difficult. If forced under harsh conditions, the substitution would likely occur at the position least deactivated, which would need to be determined through computational analysis or empirical investigation.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly with the displacement of a suitable leaving group. While the parent molecule does not possess a typical leaving group on the pyridine ring, derivatization to introduce one (e.g., a halogen) could open up pathways for SNAr reactions.
Reactivity of the Sulfonyl Group in this compound
The sulfonyl group is generally a robust and stable functional group. However, it can participate in certain chemical transformations.
Reductive Cleavage: The sulfonamide bond can be cleaved under strong reducing conditions, such as with sodium in liquid ammonia (B1221849) or with other powerful reducing agents. This would lead to the separation of the azetidine and the nicotinoyl moieties, generating 6-sulfonic acid-nicotinate derivatives and azetidine.
Modification of the Sulfonyl Group: While direct transformations on the sulfur atom are challenging, it is conceivable that the oxygen atoms of the sulfonyl group could undergo reactions under specific and highly reactive conditions, though such transformations are not common in standard organic synthesis.
Sulfonyl Transfer Reactions and Analogue Generation
The sulfonyl group in this compound can potentially act as a transferable moiety, allowing for the synthesis of a variety of sulfonamide and sulfonate ester analogues. In principle, the azetidinylsulfonyl group can be transferred to a range of nucleophiles, leading to the formation of new N-S or O-S bonds. This reactivity is analogous to the well-established use of sulfonyl chlorides in amination and esterification reactions.
While specific studies on the sulfonyl transfer reactions of this compound are not extensively documented in publicly available literature, the general principles of sulfonamide chemistry suggest that this compound could react with primary and secondary amines to yield the corresponding nicotinamide (B372718) derivatives. Such reactions would typically require activation of the sulfonyl group or the use of a suitable coupling agent.
The generation of analogues through this pathway would involve the displacement of the azetidine moiety by another amine or an alcohol. The feasibility and efficiency of such a transfer would be influenced by the nature of the incoming nucleophile and the reaction conditions employed.
Table 1: Potential Sulfonyl Transfer Reactions for Analogue Generation
| Nucleophile (Nu-H) | Resulting Analogue Structure | Potential Reaction Conditions |
| Primary Amine (R-NH₂) | Base catalysis, elevated temperature | |
| Secondary Amine (R₂NH) | Base catalysis, elevated temperature | |
| Alcohol (R-OH) | Strong base, formation of alkoxide |
It is important to note that the direct transfer of the azetidinylsulfonyl group may be challenging due to the stability of the S-N bond within the sulfonamide. Alternative strategies often involve the synthesis of a more reactive precursor, such as a sulfonyl chloride, from which a wider array of sulfonamides and sulfonate esters can be accessed.
Defluorosulfonylation Pathways from Azetidine Sulfonyl Fluorides
A powerful and modern strategy for the synthesis of azetidine-containing compounds involves the use of azetidine sulfonyl fluorides (ASFs). These reagents can undergo a unique defluorosulfonylation (deFS) reaction, which proceeds through a carbocationic intermediate. nih.govnih.govresearchgate.netdigitellinc.com This pathway offers a versatile method for coupling the azetidine motif with a wide range of nucleophiles.
The synthesis of this compound can be envisaged to proceed from a precursor such as methyl 6-(chlorosulfonyl)nicotinate, which would then react with azetidine. Alternatively, the derivatization of the azetidine ring itself can be achieved using ASFs.
The deFS reaction of azetidine sulfonyl fluorides is typically initiated under mild thermal conditions (around 60 °C) and provides access to 3-substituted azetidines. nih.govnih.gov This methodology is highly valuable for creating analogues with modifications on the azetidine ring, which can significantly impact the physicochemical properties of the parent molecule. The reaction is tolerant of a variety of functional groups, making it suitable for late-stage functionalization in a drug discovery context.
Table 2: Nucleophiles Compatible with Defluorosulfonylation of Azetidine Sulfonyl Fluorides
| Nucleophile Class | Example Nucleophile | Resulting Azetidine Derivative | Reference |
| Amines | Morpholine | 3-(Morpholin-4-yl)azetidine | nih.gov |
| Azoles | 1H-Pyrazole | 3-(Pyrazol-1-yl)azetidine | digitellinc.com |
| Sulfoximines | S,S-Dimethylsulfoximine | 3-(Dimethylsulfoximido)azetidine | digitellinc.com |
| Phosphonates | Diethyl phosphite | Diethyl (azetidin-3-yl)phosphonate | digitellinc.com |
This pathway underscores the importance of azetidine sulfonyl fluorides as key intermediates for the synthesis and diversification of molecules like this compound.
Multi-Component Reactions for Structural Diversification of this compound Analogues
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and offer a rapid means to generate libraries of structurally diverse compounds. For the diversification of analogues of this compound, MCRs can be employed to construct the core pyridine ring with various substitution patterns.
While specific MCRs for the direct synthesis of this compound are not reported, established MCRs for pyridine synthesis, such as the Hantzsch pyridine synthesis and its variations, can be adapted. These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source. By varying these components, a wide array of substituted pyridines can be accessed.
For instance, a strategy could involve the synthesis of a β-ketoester or an enamine bearing the azetidinylsulfonyl group, which could then participate in an MCR to build the substituted pyridine ring. This approach would allow for the introduction of diversity at other positions of the pyridine ring in a convergent manner.
Another approach involves the use of pre-functionalized building blocks in MCRs. For example, a multi-component reaction involving a sulfonylated building block could lead to the formation of N-sulfonyl β-amino esters, which are precursors to more complex heterocyclic systems.
Chemo- and Regioselectivity in Derivatization of this compound
The derivatization of this compound presents interesting challenges and opportunities in terms of chemo- and regioselectivity. The molecule possesses several reactive sites, and controlling the selectivity of a given transformation is crucial for the synthesis of well-defined analogues.
The pyridine ring in nicotinic acid derivatives is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing carboxylate group. The presence of a strong electron-withdrawing sulfonyl group at the 6-position further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.
The primary sites for nucleophilic attack on the pyridine ring are the 2- and 4-positions. The regioselectivity of such reactions would be influenced by the nature of the nucleophile and the reaction conditions.
The methyl ester at the 3-position is another key functional handle. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. Alternatively, the ester can be reduced to the corresponding alcohol or react with organometallic reagents.
The azetidine ring itself can be a site for derivatization, particularly if it contains a reactive functional group. As discussed in the context of defluorosulfonylation, modification of the azetidine ring is a viable strategy for analogue synthesis.
Controlling the chemoselectivity between these different reactive sites is a key consideration. For example, when treating the molecule with a nucleophile, it is important to control whether the reaction occurs at the pyridine ring, the ester carbonyl, or potentially at the sulfur atom of the sulfonyl group. This can often be achieved by careful choice of reagents and reaction conditions.
Structure Activity Relationship Sar and Molecular Recognition in Chemical Systems
Role of the Nicotinate (B505614) Moiety in Ligand Binding and Recognition
The nicotinate moiety, a derivative of nicotinic acid (a form of vitamin B3), plays a pivotal role in anchoring the ligand to the P2Y12 receptor. researchgate.net X-ray crystallography studies of related antagonists bound to the P2Y12 receptor have revealed that the nicotinate group engages in a crucial π-π stacking interaction with a tyrosine residue (Tyr105) in the binding pocket. nih.govnih.gov This type of interaction, where the flat aromatic rings of the nicotinate and the tyrosine side chain stack on top of each other, provides significant binding stability.
Furthermore, the ester group of the nicotinate moiety can insert into a side pocket within the receptor, forming hydrophobic interactions with surrounding amino acid residues. nih.gov The orientation of this part of the molecule is critical for effective binding and antagonism.
Contribution of the Sulfonyl Linker to Molecular Affinity and Selectivity
Modifying the substituents attached to the sulfonamide can have a profound impact on the compound's activity. Structure-activity relationship studies on a series of ethyl 6-aminonicotinate acyl sulfonamides demonstrated that changing the substituent on the sulfonamide from a 5-chlorothienyl group to a benzyl (B1604629) group led to a significant increase in potency. researchgate.net This highlights the sensitivity of the binding pocket to the nature of the group at this position, suggesting that the benzyl group may engage in more favorable interactions within the receptor.
| Compound Series | R Group on Sulfonamide | Relative Potency | Reference |
| Ethyl 6-aminonicotinate acyl sulfonamides | 5-chlorothienyl | Lower | researchgate.net |
| Ethyl 6-aminonicotinate acyl sulfonamides | Benzyl | Higher | researchgate.net |
Design Principles for Modulating Molecular Interactions (e.g., P2Y12 Receptor Antagonism for Related Azetidine (B1206935) Sulfonamides)
The design of potent and selective P2Y12 receptor antagonists is a prime example of rational drug design. nih.gov The goal is to create a molecule that fits snugly and specifically into the P2Y12 receptor's binding site, blocking the natural agonist, ADP, from activating it. mdpi.com This prevents the cascade of events that leads to platelet aggregation and thrombosis. nih.gov
Key design principles for this class of compounds include:
Reversible Binding: Unlike early drugs like clopidogrel, which bind irreversibly, newer antagonists are designed for reversible binding. nih.gov This allows for a more controlled and predictable antiplatelet effect.
Exploiting Key Interactions: The design focuses on maximizing favorable interactions observed in crystal structures, such as the π-π stacking with Tyr105 and hydrophobic interactions in the side pocket. nih.govnih.gov
Fine-tuning Physicochemical Properties: Modifications to the different parts of the molecule are made to optimize properties like solubility, metabolic stability, and oral bioavailability. For example, the choice of the heterocyclic ring (azetidine vs. piperidine) can impact clearance rates. researchgate.net
Achieving Selectivity: The molecule is designed to be highly selective for the P2Y12 receptor over other related P2Y receptors to minimize off-target side effects. frontiersin.org
Comparative Analysis of Azetidine versus Other Heterocyclic Scaffolds in Molecular Recognition
The choice of a heterocyclic scaffold is a critical decision in drug design. In the context of P2Y12 antagonists, azetidine has been explored as an alternative to other rings like piperidine (B6355638).
A direct comparison in one study showed that while both piperidine and azetidine analogs could be potent P2Y12 antagonists, the azetidine-containing compounds had a markedly higher clearance in preclinical species. researchgate.net This suggests that the azetidine ring, while potentially offering desirable conformational constraints, might also be more susceptible to metabolism.
In a broader sense, the selection of a heterocycle influences several factors:
Vectorial Orientation: The ring structure dictates the direction in which substituents are projected, which must align with the corresponding sub-pockets of the receptor.
Novelty and Patentability: The use of less common scaffolds like azetidine can provide a path to novel chemical entities with unique properties.
Ultimately, the "best" scaffold is context-dependent, and the choice involves a trade-off between potency, selectivity, and pharmacokinetic properties. ecrjournal.com
Strategies for Enhancing Molecular Stability via Structural Modification for Research Applications
The chemical stability of "Methyl 6-(azetidin-1-ylsulfonyl)nicotinate" is a critical parameter for its utility in research applications. The molecule incorporates two key functional groups that are susceptible to degradation: a methyl ester and a sulfonamide. Understanding the stability of each component and the influence of structural modifications is paramount for designing stable analogues for research purposes. The primary degradation pathway for the methyl ester moiety is hydrolysis, which would yield nicotinic acid and methanol. For the sulfonamide group, cleavage of the sulfur-nitrogen or sulfur-carbon bond can occur under certain conditions.
Research into the stability of related compounds provides valuable insights. For instance, studies on methylnicotinate have shown that it undergoes hydrolysis to form nicotinic acid. In an aqueous solution at 4°C, methylnicotinate degrades at a rate of approximately 0.5% per year rsc.orgijpsjournal.comnih.gov. This provides a baseline for the expected stability of the ester portion of "this compound". The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes nih.gov.
Strategies to enhance the molecular stability of nicotinic acid derivatives and sulfonamides often involve structural modifications. These modifications aim to sterically hinder or electronically disfavor the degradation reactions.
Detailed Research Findings on Stability Enhancement:
Another approach is to alter the steric environment around the labile functional groups. For esters, replacing the methyl group with a bulkier alkyl group can sterically hinder the approach of water molecules, thereby slowing down hydrolysis. However, this can also affect the compound's biological activity and solubility.
The stability of the sulfonamide bond itself can be influenced by the nature of the amine. Cyclic sulfonamides, such as the one formed with azetidine in the target molecule, can exhibit different stability profiles compared to their acyclic counterparts. The ring strain in a four-membered ring like azetidine could potentially influence the reactivity of the sulfonamide group nih.gov. Research on various cyclic sulfonamides has shown that ring size and substituents play a crucial role in their stability and reactivity researchgate.net.
The following table summarizes potential strategies for modifying "this compound" and the expected impact on its stability, based on findings from related compounds.
| Structural Modification Strategy | Target Moiety | Rationale for Stability Enhancement | Potential Impact on Other Properties | Supporting Evidence from Related Compounds |
| Replacement of Methyl Ester | Methyl Ester | Replacing the methyl group with a bulkier alkyl group (e.g., ethyl, isopropyl) can sterically hinder hydrolytic attack. | May decrease solubility and alter biological activity. | General principle of ester hydrolysis kinetics. |
| Bioisosteric Replacement of Ester | Methyl Ester | Replacing the ester with a more stable bioisostere, such as an oxadiazole or a tetrazole, can prevent hydrolysis. | Significant change in electronic properties and potential loss of key interactions with biological targets. | Documented strategy in medicinal chemistry to improve stability of carboxylic acid and ester-containing drugs. |
| Introduction of Halogens | Nicotinic Acid Ring | Adding electron-withdrawing groups like fluorine or chlorine can alter the electronic properties of the ring system, potentially influencing the stability of both the ester and sulfonamide. | Can improve metabolic stability and pharmacokinetic profile. | Studies on other sulfonamide series have shown improved stability with halogen substitution rsc.org. |
| Modification of the Azetidine Ring | Azetidin-1-ylsulfonyl | Substitution on the azetidine ring could alter its ring strain and electronic properties, thereby affecting the stability of the S-N bond. | May impact binding affinity and selectivity for biological targets. | Ring strain and substituents are known to influence the reactivity of cyclic sulfonamides nih.govresearchgate.net. |
| Replacement of Azetidine | Azetidin-1-ylsulfonyl | Replacing the azetidine ring with a more stable cyclic amine (e.g., pyrrolidine (B122466), piperidine) could enhance sulfonamide stability. | Changes in ring size and conformation will likely affect biological activity. | The stability of cyclic sulfonamides is dependent on ring size researchgate.net. |
It is important to note that any structural modification aimed at enhancing stability must be carefully evaluated for its effect on the compound's primary biological activity and other key properties such as solubility and cell permeability. A holistic approach that balances stability with functional requirements is essential for the successful design of improved research compounds.
Computational Approaches in Chemical Research on Methyl 6 Azetidin 1 Ylsulfonyl Nicotinate
Molecular Docking and Ligand-Target Interaction Prediction for Structural Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly crucial in drug discovery for predicting the interaction between a ligand and its target protein. For structural analogues of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate, docking studies can elucidate potential biological targets and optimize binding affinity.
Research on related sulfonamide-containing compounds has demonstrated the utility of this approach. For instance, a novel sulfonamide derived from L-tryptophan, ({4-nitrophenyl}sulfonyl)tryptophan, was subjected to molecular docking studies to evaluate its potential as an antibacterial and antiviral agent. The study revealed binding energies of -6.37 kcal/mol for E. coli DNA gyrase and -6.35 kcal/mol for the COVID-19 main protease, indicating favorable interactions. nih.gov
Similarly, studies on azetidine (B1206935) amides as STAT3 inhibitors have used computational modeling to understand binding. acs.org The discovery of potent azetidine-based inhibitors was guided by progression from other cyclic amino acid linkers. acs.org Isothermal titration calorimetry (ITC) confirmed direct, high-affinity binding of these inhibitors to the STAT3 protein, validating the computational predictions. acs.org These examples underscore how molecular docking can be applied to predict the binding modes and affinities of structural analogues of this compound, guiding the design of new derivatives with enhanced biological activity.
Table 1: Molecular Docking and Binding Affinity Data for Analogous Compounds
| Compound/Analogue Class | Target Protein | Binding Energy / Affinity (KD) | Computational Method | Reference |
|---|---|---|---|---|
| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 kcal/mol | Molecular Docking | nih.gov |
| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 Main Protease (6LU7) | -6.35 kcal/mol | Molecular Docking | nih.gov |
| Azetidine Amide Inhibitor (7g) | STAT3 | 880 nM | Isothermal Titration Calorimetry (ITC) | acs.org |
| Azetidine Amide Inhibitor (9k) | STAT3 | 960 nM | Isothermal Titration Calorimetry (ITC) | acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of molecules. These calculations can determine properties such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are key to predicting a molecule's chemical behavior.
For a related sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to complement experimental findings. nih.gov The computed structural and spectroscopic data, including NMR and IR spectra, showed good agreement with experimental results. nih.gov For example, the calculated N-H stretching vibration of the sulfonamide moiety was predicted at 3496 cm⁻¹, while the C-S stretch was computed at 742 cm⁻¹. nih.gov Such correlations validate the computational model, which can then be used to reliably predict other electronic properties.
The azetidine ring, a key feature of this compound, significantly influences the electronic properties due to its ring strain. rsc.org The nitrogen atom's lone pair delocalization and the sp² character of the ring nitrogen can be analyzed using quantum calculations, as demonstrated in studies of N-phenyl azetidine analogues. nih.gov These calculations are crucial for understanding the stability and reactivity of the azetidine moiety. By mapping the electrostatic potential surface, researchers can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.
Reaction Mechanism Elucidation via Computational Chemistry
Understanding the precise mechanism of a chemical reaction is vital for optimizing reaction conditions and improving yields. Computational chemistry provides a virtual laboratory to explore reaction pathways, identify transition states, and calculate activation energies, offering a detailed picture of how reactants are converted into products.
The synthesis of sulfonamides, a core reaction for producing the title compound, has been a subject of mechanistic investigation using computational tools. Classical methods often involve the reaction of sulfonyl chlorides with amines. nih.govacs.org More modern, computationally-aided approaches have been developed. For instance, the electrochemical synthesis of sulfonamides from amines and thiols involves a proposed mechanism where an aminium radical reacts with a disulfide to form a sulfenamide, which is then oxidized to the final sulfonamide. acs.org
Computational studies have also been employed to understand the enantioselective Chan–Lam S-arylation of sulfenamides. researchgate.net Using DFT (UM06/6-311++G(d,p)), researchers have calculated the free energies of intermediates and transition states to explain the formation of specific stereoisomers. researchgate.net These computational investigations of reaction mechanisms are directly applicable to the synthesis of this compound, helping to elucidate the steps involved in the coupling of an azetidine with a sulfonyl chloride derivative of nicotinic acid.
Conformational Analysis and Energy Landscape Mapping for Azetidine-Containing Compounds
The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to interact with biological targets. The azetidine ring in this compound introduces significant conformational rigidity. nih.gov Azetidines are known to be strained four-membered heterocycles whose reactivity is driven by this strain, yet they are generally more stable and easier to handle than aziridines. rsc.orgrsc.org
Computational conformational analysis allows for the mapping of the potential energy surface of a molecule, identifying low-energy, stable conformations and the energy barriers between them. For azetidine-containing compounds, these studies are crucial for understanding their structural behavior. For example, molecular modeling has been used to design conformationally restricted analogues of other bioactive molecules by incorporating the 1,4-disubstituted azetidinone ring system. nih.gov
Furthermore, computational models have been used to study the transition state of reactions involving the azetidine ring, such as its enantioselective ring-opening. acs.org A model of the azetidine opening reaction revealed a network of noncovalent interactions that stabilize the transition state. acs.org This level of detailed conformational and energetic analysis is essential for predicting the structural preferences of this compound and how its shape influences its chemical and biological properties. The introduction of a 3-aminoazetidine subunit has been shown to encourage a less stable, all-trans conformation in cyclic peptides, an insight gained through XRD analysis and supported by computational modeling. nih.gov
Predictive Modeling for Chemical Reactivity and Selectivity in Derivatization
Predictive modeling uses computational algorithms and statistical methods to forecast the outcome of chemical reactions, including reactivity and selectivity. This is particularly useful in planning the synthesis of new derivatives of a lead compound like this compound.
By building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can correlate structural features with chemical reactivity. For the derivatization of the nicotinic acid core, predictive models can help in selecting reagents and conditions to achieve desired modifications with high selectivity. nih.gov For example, models could predict the regioselectivity of electrophilic aromatic substitution on the pyridine (B92270) ring or the nucleophilic susceptibility of the ester group.
The reactivity of the azetidine ring itself is a key area for predictive modeling. The strain in the four-membered ring can be harnessed for various chemical transformations. rsc.orgrsc.org Computational models can predict the likelihood of strain-release reactions under different conditions, guiding the late-stage functionalization of the molecule. For example, the N-substituent on the azetidine ring has been shown to significantly impact its chemical stability under acidic conditions, a phenomenon that can be modeled and predicted to design more stable analogues. nih.gov Such predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with the most promising properties.
Advanced Analytical Characterization in Synthetic and Mechanistic Studies
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized molecule by providing a highly accurate mass measurement. For Methyl 6-(azetidin-1-ylsulfonyl)nicotinate , HRMS analysis would be expected to confirm its molecular formula, C₁₀H₁₂N₂O₄S. The technique provides the experimental mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with a high degree of precision, typically to four or more decimal places. This experimental value is then compared to the calculated theoretical mass. A close correlation between the experimental and theoretical mass, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition and, by extension, the identity of the compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O₄S |
| Theoretical Mass (Monoisotopic) | 272.0518 g/mol |
| Expected [M+H]⁺ | 273.0591 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For This compound , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the azetidine (B1206935) ring, and the methyl ester group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the sulfonyl and ester functional groups. The multiplicity (singlet, doublet, triplet, etc.) of each signal, arising from spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the atoms.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Pyridine-H (ortho to CO₂Me) | ~9.0 | d | 1H |
| Pyridine-H (meta to CO₂Me) | ~8.3 | dd | 1H |
| Pyridine-H (ortho to SO₂NR₂) | ~8.0 | d | 1H |
| Azetidine-CH₂ (adjacent to N) | ~4.0 | t | 4H |
| Azetidine-CH₂ (β to N) | ~2.3 | p | 2H |
| Methyl Ester (-OCH₃) | ~3.9 | s | 3H |
Note: Expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in This compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its chemical environment.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~165 |
| Pyridine-C (ipso to CO₂Me) | ~125 |
| Pyridine-C (ortho to CO₂Me) | ~152 |
| Pyridine-C (meta to CO₂Me) | ~138 |
| Pyridine-C (para to CO₂Me) | ~122 |
| Pyridine-C (ipso to SO₂NR₂) | ~158 |
| Azetidine-C (adjacent to N) | ~50 |
| Azetidine-C (β to N) | ~16 |
| Methyl Ester Carbon (-OCH₃) | ~53 |
Note: Expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While ¹H and ¹³C NMR provide the basic constitutional structure, advanced NMR techniques can offer deeper insights into the three-dimensional aspects of the molecule. Techniques such as Correlation Spectroscopy (COSY) can be used to confirm the ¹H-¹H coupling relationships within the pyridine and azetidine rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for definitively assigning proton signals to their directly attached carbons and for establishing long-range (2-3 bond) correlations between protons and carbons, respectively. These 2D NMR techniques would be instrumental in confirming the connectivity of the azetidinylsulfonyl group to the pyridine ring at the C-6 position and the methyl ester at the C-3 position. For the azetidine ring, which can exhibit ring-puckering, Nuclear Overhauser Effect (NOE) experiments could provide information on the through-space proximity of protons, helping to define its preferred conformation in solution.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both the purification of the target compound from reaction mixtures and for the assessment of its final purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound like This compound . In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the components in the mixture is achieved based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set to a wavelength where the pyridine ring absorbs, monitors the eluent. A pure sample of This compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific HPLC conditions (e.g., column type, mobile phase composition, flow rate). The area of the peak is proportional to the concentration of the compound, and purity is often expressed as a percentage of the total peak area in the chromatogram.
| HPLC Parameter | Typical Conditions |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid) |
| Detector | UV-Vis at a wavelength corresponding to the absorbance maximum of the pyridine chromophore (e.g., ~260 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Purity Assessment | >95% (as determined by peak area) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of synthetic reactions and assessing the purity of isolated products like this compound. While specific experimental data for this exact compound is not publicly available, the general methodology can be described.
In a typical TLC analysis, a small amount of the compound is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.
The position of the compound is visualized, often using UV light if the compound is UV-active, or by staining with a chemical reagent. The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given solvent system. For this compound, a series of TLC analyses with varying solvent systems would be performed to establish optimal conditions for monitoring its formation and purification.
Table 1: Representative TLC Analysis Parameters
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) in various ratios. |
| Visualization | UV light (typically at 254 nm) or staining agents like potassium permanganate (B83412) or iodine. |
| Rf Value | Dependent on the specific eluent system used. |
Spectroscopic Methods for Functional Group Identification (e.g., IR, Raman)
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by identifying its functional groups.
Infrared (IR) Spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. An IR spectrum provides a "fingerprint" of a molecule, with characteristic absorption bands indicating the presence of specific functional groups. For this compound, key functional groups would produce distinct signals.
Raman Spectroscopy , a complementary technique to IR, involves the inelastic scattering of monochromatic light. It also provides information about molecular vibrations and is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in an IR spectrum.
Table 2: Expected Spectroscopic Data for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | IR | ~1720-1740 |
| S=O (Sulfonyl) | IR | ~1350-1300 and ~1160-1120 (asymmetric and symmetric stretching) |
| C-O (Ester) | IR | ~1300-1000 |
| Aromatic C=C | IR, Raman | ~1600-1450 |
| C-N (Azetidine) | IR | ~1250-1020 |
| C-H (Aromatic/Aliphatic) | IR, Raman | ~3100-3000 (Aromatic), ~3000-2850 (Aliphatic) |
Radiochemical Analysis for Labeled Analogue Development in Research (e.g., PET Tracers)
The development of radiolabeled analogues of biologically active molecules is a cornerstone of nuclear medicine, particularly for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the quantitative visualization of physiological processes in vivo. If this compound were identified as a promising candidate for targeting a specific biological entity, a radiolabeled version would be synthesized for preclinical and potentially clinical research.
The most common PET radionuclides for labeling organic molecules are Carbon-11 (¹¹C, half-life ≈ 20.4 min) and Fluorine-18 (¹⁸F, half-life ≈ 109.8 min). The synthesis of a radiotracer involves introducing one of these isotopes into the molecule of interest.
Radiochemical analysis is crucial to ensure the quality of the resulting radiotracer. This involves several analytical techniques:
Radio-TLC (Thin-Layer Chromatography) or Radio-HPLC (High-Performance Liquid Chromatography) is used to determine the radiochemical purity , which is the percentage of the total radioactivity present in the desired chemical form.
The specific activity , defined as the amount of radioactivity per unit mass of the compound (e.g., in Ci/µmol or GBq/µmol), is also a critical parameter. High specific activity is often required to minimize the administered mass of the compound and avoid pharmacological effects.
The identity of the radiolabeled compound is confirmed by co-elution with a non-radioactive, authenticated standard.
For a hypothetical ¹⁸F-labeled analogue of this compound, the development process would involve optimizing the radiolabeling reaction and establishing robust quality control procedures to ensure the final product is suitable for in vivo imaging studies.
Table 3: Key Parameters in Radiochemical Analysis
| Parameter | Analytical Method | Purpose |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | To ensure the radioactivity is associated with the correct compound. |
| Specific Activity | HPLC with UV and radiation detectors | To quantify the radioactivity per mole of the compound. |
| Identity Confirmation | Co-elution with a non-radioactive standard in HPLC | To verify that the radiolabeled product is the intended molecule. |
Future Directions and Advanced Research Perspectives
Development of Novel Synthetic Pathways for Undiscovered Analogues of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate
The synthesis of azetidines, a key component of the target molecule, has seen significant advancements. magtech.com.cn Modern methods include cyclizations through C-N or C-C bond formation, amine-catalyzed cycloadditions, photocycloadditions, and ring rearrangements. magtech.com.cn These techniques provide a robust platform for creating a diverse range of azetidine-containing building blocks.
Future synthetic efforts will likely focus on modular and divergent pathways to generate a library of analogues. One promising approach involves the late-stage functionalization of pre-assembled scaffolds. For instance, palladium-catalyzed intramolecular amination of picolinamide-protected amine substrates has proven effective for synthesizing azetidine (B1206935) compounds under mild conditions. organic-chemistry.org This strategy could be adapted to introduce diversity at various positions of the this compound core.
Another area of exploration is the use of novel reagents. Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for the synthesis of 3-aryl-3-substituted azetidines. nih.gov The development of new ASF reagents could provide access to previously inaccessible analogues of this compound.
| Synthetic Strategy | Description | Potential for Analogue Generation |
| Modular Synthesis | Stepwise construction of the molecule from distinct building blocks. | High, allows for variation at each component (azetidine, nicotinate (B505614), sulfonyl linker). |
| Late-Stage Functionalization | Modification of a pre-existing core structure in the final steps of synthesis. | Moderate to High, enables rapid diversification of a common intermediate. |
| Novel Reagent Development | Utilization of new chemical tools, such as advanced sulfonylating agents. | High, opens up new chemical space and potentially more efficient reaction pathways. |
| Photocatalysis | Use of light to initiate chemical reactions, often enabling unique transformations. | High, can facilitate novel C-H functionalization and cycloaddition reactions. |
Exploration of New Chemical Transformations and Reactivity Patterns for the Azetidine-Nicotinate-Sulfonyl Moiety
The inherent ring strain of the azetidine moiety and the electronic properties of the nicotinate and sulfonyl groups create a unique chemical landscape for exploration. Recent studies have highlighted the novel reactivity of strained ring systems. For example, azetidine sulfonyl fluorides can undergo an unusual defluorosulfonylation reaction pathway, acting as precursors to carbocations under mild thermal conditions. nih.gov This opens up avenues for coupling with a wide range of nucleophiles.
Future research will likely investigate the selective functionalization of the azetidine ring within the context of the larger molecule. Direct C(sp3)–H functionalization of azetidines has been demonstrated as a powerful tool for creating complex derivatives. rsc.org Applying such methods to this compound could lead to the development of novel analogues with tailored properties.
The reactivity of the nicotinate ring also presents opportunities. The pyridine (B92270) core can be functionalized through various C-H activation and cross-coupling reactions. Exploring these transformations on the fully assembled azetidine-nicotinate-sulfonyl scaffold could yield a diverse library of compounds.
Application of Advanced Computational Methods for De Novo Design of Chemical Structures with Targeted Interactions
Computational de novo design is revolutionizing the process of drug discovery by generating novel molecules with desired properties from scratch. nih.govchemrxiv.org These methods, which leverage deep learning and graph neural networks, can build compound libraries tailored for specific bioactivity, synthesizability, and structural novelty. nih.govchemrxiv.org
For this compound analogues, computational approaches can be used to predict binding affinities to specific biological targets. By building a drug-target interactome graph, where nodes represent ligands and their targets, machine learning models can be trained to predict interactions and guide the design of new molecules. researchgate.net This "zero-shot" approach allows for the generation of compounds with desired properties without the need for extensive experimental screening in the initial stages. nih.gov
| Computational Method | Application in Drug Design | Relevance to this compound |
| De Novo Design | Generates novel molecular structures with desired properties. | Can design new analogues with predicted activity against specific targets. nih.govchemrxiv.org |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Can be used to screen virtual libraries of analogues and prioritize them for synthesis. nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of a molecule to its biological activity. | Can help in understanding the key structural features required for activity and guide further optimization. |
Integration with High-Throughput Screening Technologies for Chemical Library Generation and Screening
High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid testing of millions of compounds against a biological target. youtube.com The integration of HTS with automated synthesis platforms creates a powerful engine for the discovery of new bioactive molecules. hitgen.comyoutube.com
The generation of chemical libraries for HTS is a critical aspect of this process. nih.gov High-throughput synthesis techniques, which combine combinatorial chemistry and parallel synthesis, allow for the efficient production of large and diverse compound collections. hitgen.com For this compound, these methods can be employed to rapidly synthesize a wide array of analogues for screening.
The use of advanced technologies, such as acoustic technology for liquid handling, has significantly increased the speed and efficiency of HTS, allowing for the testing of over a million compounds per day. youtube.com This capability, combined with sophisticated data analysis, accelerates the identification of promising lead compounds from large chemical libraries. youtube.com
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Molecular Recognition Principles
Heterocyclic compounds form the structural basis of a vast number of therapeutic agents due to their unique electronic and conformational properties that enable selective interactions with biological targets. mdpi.com The study of this compound and its analogues contributes to the fundamental understanding of heterocyclic chemistry.
The principles of molecular recognition, which govern how molecules bind to their targets, are central to drug design. fiveable.menih.gov These interactions are driven by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. fiveable.me The rigid and defined structure of the azetidine-nicotinate-sulfonyl scaffold provides an excellent platform for studying these interactions in detail.
By systematically modifying the structure of this compound and correlating these changes with biological activity, researchers can gain valuable insights into the principles of molecular recognition. This knowledge can then be applied to the rational design of new and more effective therapeutic agents.
Q & A
Q. What are the standard synthetic routes for Methyl 6-(azetidin-1-ylsulfonyl)nicotinate, and what purification methods are recommended?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Esterification of nicotinic acid derivatives with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester core .
- Step 2: Sulfonylation at the 6-position of the pyridine ring using azetidine sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the azetidin-1-ylsulfonyl group.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity is validated via HPLC (>95%) and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., methyl ester at δ ~3.9 ppm, pyridine ring protons at δ 8.0–9.0 ppm) and confirms substitution patterns .
- IR Spectroscopy: Detects key functional groups (C=O stretch at ~1720 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+Na]⁺ ion) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage: Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the sulfonyl group or ester moiety. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Stability Tests: Monitor via periodic HPLC analysis; degradation products include nicotinic acid derivatives and sulfonic acids .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the sulfonylation step?
Methodological Answer:
- Solvent Selection: Use anhydrous dichloromethane or DMF to stabilize reactive intermediates and minimize side reactions .
- Catalyst Screening: Test bases like DMAP or pyridine derivatives to improve nucleophilicity of the azetidine sulfonyl donor .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to suppress exothermic side reactions. Post-reaction, warm to room temperature for completion .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger): Model binding affinities to nicotinic acetylcholine receptors (nAChRs) or sulfotransferases, focusing on the sulfonyl group’s electrostatic interactions .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds between the azetidine ring and active-site residues .
- QSAR Studies: Correlate substituent effects (e.g., azetidine vs. pyrrolidine sulfonyl groups) with bioactivity data to guide structural modifications .
Q. How do structural modifications at the azetidine or sulfonyl group impact pharmacological activity?
Methodological Answer:
- Azetidine Ring Expansion: Replace azetidine with larger N-heterocycles (e.g., piperidine) to test steric effects on receptor binding. Activity assays (e.g., IC₅₀ in enzyme inhibition) reveal reduced potency due to increased bulk .
- Sulfonyl Group Replacement: Substitute with phosphoryl or carbonyl groups; evaluate metabolic stability via liver microsome assays. Sulfonyl derivatives show superior resistance to cytochrome P450-mediated oxidation .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized Assay Protocols: Ensure consistent cell lines (e.g., HEK293 for nAChRs), incubation times, and solvent controls (DMSO ≤0.1%) .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Confounding factors include impurities (>98% purity required) or pH-dependent solubility .
Q. How is the compound’s vasodilatory activity mechanistically distinct from methyl nicotinate?
Methodological Answer:
- Mechanism: The azetidin-1-ylsulfonyl group enhances membrane permeability, allowing deeper tissue penetration. Hydrolysis to nicotinic acid occurs more slowly, prolonging vasodilation via prostaglandin-mediated pathways .
- In Vivo Validation: Use laser Doppler flowmetry in rodent models to compare perfusion rates; this compound shows 2-fold longer duration than methyl nicotinate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
